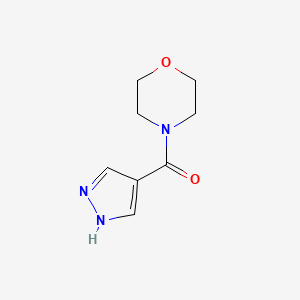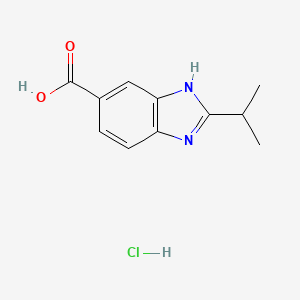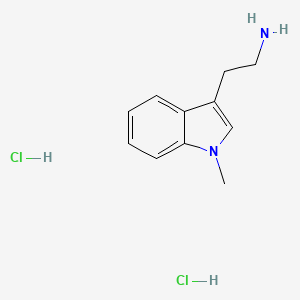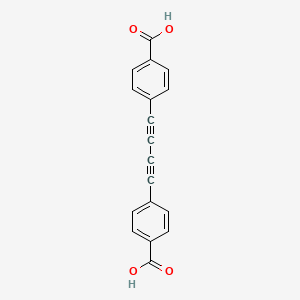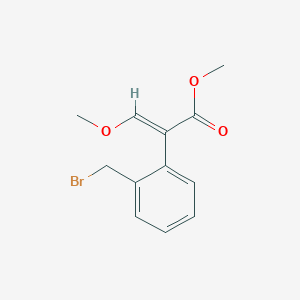
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
Vue d'ensemble
Description
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is an organic compound with a complex molecular structure. It is known for its versatility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methoxyacrylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate involves several steps. One common method includes the bromination of a precursor compound, followed by esterification and methoxylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under light or heat conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and reduce environmental impact. For instance, the use of phase transfer catalysts can enhance reaction rates and simplify post-reaction processing . Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is widely used in scientific research due to its reactivity and versatility. Some applications include:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development: Used in the development of novel drugs due to its ability to undergo diverse chemical transformations.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and radical formation .
Comparaison Avec Des Composés Similaires
- (E)-2-[2-(Bromomethyl)phenyl]-2-(methoxyimino)acetic Acid Methyl Ester
- (E)-5-(Methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one
Comparison: (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDGDSNHPKOLL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1CBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1CBr)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


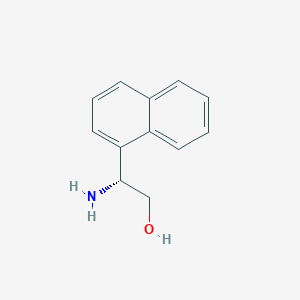

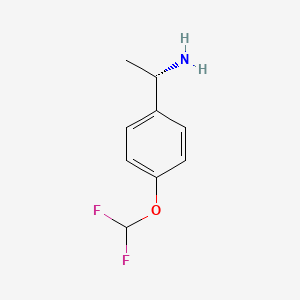
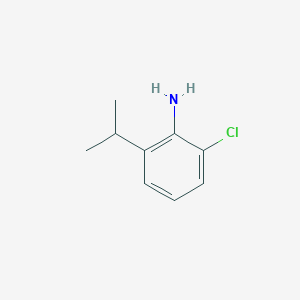
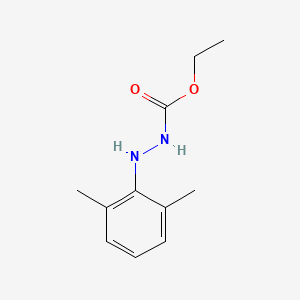
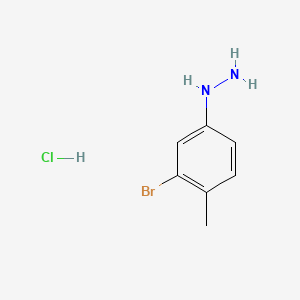
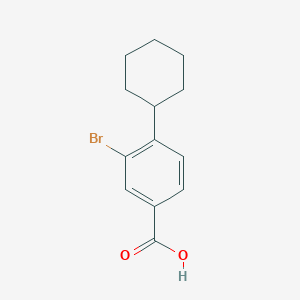
![4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl](/img/structure/B3176785.png)

